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Introduction
Avadomide (CC-122) is a novel, small-molecule, orally bioavailable agent belonging to the

class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1][2] It functions as a "molecular

glue," a mechanism that involves inducing or stabilizing the interaction between an E3 ubiquitin

ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by

the proteasome.[3][4] Avadomide specifically binds to the Cereblon (CRBN) protein, which acts

as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[5][6]

This binding event alters the substrate specificity of the ligase, prompting the recruitment and

degradation of "neosubstrates" that are not typically targeted by the native CRL4CRBN

complex.[7][8]

The primary neosubstrates of avadomide are the lymphoid transcription factors Ikaros (IKZF1)

and Aiolos (IKZF3).[5][9] The degradation of these factors underlies avadomide's potent dual

activities: a direct, cell-autonomous cytotoxic effect on malignant B-cells and a robust

immunomodulatory effect on the tumor microenvironment, primarily through T-cell and NK-cell

activation.[9][10] These properties have positioned avadomide as a promising therapeutic

agent in hematologic malignancies, particularly relapsed/refractory (R/R) Diffuse Large B-cell

Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][9]

Mechanism of Action: The Molecular Glue Concept
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Avadomide's mechanism is a prime example of targeted protein degradation. Unlike traditional

enzyme inhibitors, it does not block a protein's active site but instead hijacks the cell's own

protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-driving

proteins.

The process unfolds in several key steps:

Binding to Cereblon: Avadomide binds to a specific pocket on the CRBN substrate receptor

of the CRL4CRBN E3 ligase complex.[8][11]

Conformational Change and Neosubstrate Recruitment: This binding induces a

conformational change on the surface of CRBN, creating a novel interface that has a high

affinity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]

Ubiquitination: The recruitment of Ikaros and Aiolos brings them into close proximity with the

E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to the

neosubstrates.[2][6]

Proteasomal Degradation: The polyubiquitinated Ikaros and Aiolos are then recognized and

degraded by the 26S proteasome.[3][5]
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Avadomide's molecular glue mechanism of action.

Downstream Signaling and Therapeutic Effects
The degradation of Ikaros and Aiolos, which are transcriptional repressors, leads to significant

changes in gene expression within both malignant B-cells and immune cells.[5][9]

In Malignant B-cells: Degradation of Ikaros and Aiolos is associated with increased

transcription of interferon (IFN)-stimulated genes (ISGs). This occurs independently of

external IFN signaling and results in apoptosis.[6] This direct cell-autonomous activity has

been observed in both Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) subtypes

of DLBCL.[1][12]

In T-cells: In T-cells, the degradation of these repressors leads to the de-repression of key

cytokine promoters, most notably Interleukin-2 (IL-2).[1][5] The subsequent increase in IL-2
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production provides a powerful co-stimulatory signal, enhancing T-cell activation,

proliferation, and cytotoxic function.[10] This T-cell reinvigoration is critical to the

immunomodulatory anti-tumor response. Avadomide also triggers IFN signaling in T-cells,

which can sensitize tumors to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[13]

Downstream signaling effects of Avadomide.

Quantitative Data Summary
Table 1: Preclinical Binding Affinity and Potency

Compound
Binding Assay
Type

Target
Affinity (Ki or
Kd)

Reference

Avadomide

Cell-based

Target

Engagement

CRBN

Less potent than

pomalidomide in

this assay

[14]

Iberdomide
Microscale

Thermophoresis

MsCI4 (CRBN

homologue)
Ki = 4.9 µM [15]

Lenalidomide
Microscale

Thermophoresis

MsCI4 (CRBN

homologue)
Ki > 100 µM [15]

Pomalidomide
Microscale

Thermophoresis

MsCI4 (CRBN

homologue)
Ki = 25 µM [15]

Note: Direct comparative affinity data for avadomide from a single standardized assay is limited

in the public domain. Preclinical studies consistently show it is a more potent degrader of

Ikaros/Aiolos than lenalidomide.[1][16]

Table 2: Clinical Efficacy of Avadomide in R/R DLBCL
(Monotherapy, Phase 1)[9][12]
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Parameter
All R/R DLBCL
Patients (n=84)

Classifier-Positive
(n=32)

Classifier-Negative
(n=37)

Overall Response

Rate (ORR)
29% 44% 14%

Complete Response

(CR)
11% Not Reported Not Reported

Median Progression-

Free Survival (mPFS)
Not Reported 6 months (27 weeks) 1.5 months

Classifier-positive tumors are defined by high immune cell infiltration.[9]

Table 3: Common Treatment-Emergent Adverse Events
(AEs) with Avadomide

Adverse Event

Any Grade (%)
(Monotherapy,
R/R DLBCL,
n=97)[12]

Grade 3/4 (%)
(Monotherapy,
R/R DLBCL,
n=97)[12]

Any Grade (%)
(with
Rituximab,
n=68)[1]

Grade 3/4 (%)
(with
Rituximab,
n=68)[1]

Neutropenia 66% 51% 63.2% 55.9%

Infections 57% 24% 23.5% 8.8%

Fatigue/Asthenia 46% Not Reported 22.1% Not Reported

Diarrhea Not Reported Not Reported 19.1% Not Reported

Febrile

Neutropenia
Not Reported 10% Not Reported 7.4%

Anemia Not Reported 12% Not Reported Not Reported

Note: Intermittent dosing schedules (e.g., 5 days on / 2 days off) were found to improve the

tolerability of avadomide, reducing the frequency and severity of neutropenia compared to

continuous dosing.[9][12]

Key Experimental Protocols
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Protocol: Cereblon Binding Assay (Homogeneous Time-
Resolved FRET)
Objective: To quantify the binding affinity of a test compound (e.g., Avadomide) to Cereblon in a

competitive assay format.

Principle: This assay uses a GST-tagged recombinant human CRBN protein, an anti-GST

antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer

labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and

acceptor are brought into proximity, generating a FRET signal. A test compound that binds to

CRBN will compete with the tracer, leading to a decrease in the FRET signal.[17]

Materials:

Recombinant GST-tagged human Cereblon (CRBN)

Thalidomide-Red tracer (or similar fluorescent ligand)

Anti-GST antibody labeled with Europium (Eu3+) cryptate

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)

Test compound (Avadomide) and control compounds (Pomalidomide, negative control)

Low-volume 384-well white assay plates

HTRF-compatible microplate reader

Method:

Prepare serial dilutions of the test compound and controls in assay buffer.

Dispense 2 µL of the compound dilutions into the assay plate.

Add 4 µL of GST-CRBN (at a pre-optimized concentration) to each well.

Prepare a detection mix containing the Thalidomide-Red tracer and the anti-GST-Eu3+

antibody in assay buffer.
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Add 4 µL of the detection mix to each well. Final volume is 10 µL.

Incubate the plate for 60-90 minutes at room temperature, protected from light.

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor)

and 620 nm (donor) after excitation at 320 nm.

Data Analysis:

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

Plot the HTRF ratio against the log of the compound concentration.

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which

represents the concentration of the compound that inhibits 50% of the tracer binding.

Start:
Prepare Compound Dilutions

1. Dispense Compounds
into 384-well Plate

2. Add GST-CRBN Protein

3. Add HTRF
Detection Reagents

4. Incubate at RT

5. Read Plate
(HTRF Reader)

End:
Calculate IC50

Click to download full resolution via product page

Workflow for a HTRF-based CRBN binding assay.
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Protocol: Aiolos/Ikaros Degradation Assay (Flow
Cytometry)
Objective: To measure the dose-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1) in

target cells following treatment with Avadomide.

Principle: Peripheral blood mononuclear cells (PBMCs) or specific cell lines are treated with

Avadomide. Cells are then fixed, permeabilized, and stained with fluorescently labeled

antibodies against Aiolos or Ikaros, as well as cell surface markers (e.g., CD3 for T-cells, CD19

for B-cells). The mean fluorescence intensity (MFI) of the Aiolos/Ikaros signal within the target

cell population is quantified by flow cytometry. A reduction in MFI indicates protein degradation.

[9][18]

Materials:

PBMCs isolated from healthy donors or patients, or a relevant cell line (e.g., MM.1S, TMD8).

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

Avadomide stock solution (in DMSO).

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).

Antibodies:

Anti-human CD3 (e.g., APC-conjugated)

Anti-human CD19 (e.g., PE-conjugated)

Anti-human Aiolos (IKZF3) (e.g., Alexa Fluor 488-conjugated)

Matching isotype control antibodies.

Flow cytometer.

Method:

Plate cells (e.g., 1 x 10⁶ PBMCs/well) in a 96-well plate.
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Treat cells with a serial dilution of Avadomide (e.g., 0.1 nM to 10 µM) or vehicle control

(DMSO) for a specified time (e.g., 4-6 hours).

Harvest and wash the cells with FACS buffer (PBS + 2% FBS).

Stain for surface markers (CD3, CD19) by incubating with antibodies for 30 minutes at 4°C.

Wash cells to remove unbound surface antibodies.

Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the

manufacturer's protocol.

Stain for intracellular targets by incubating with anti-Aiolos/Ikaros or isotype control

antibodies for 30-60 minutes at room temperature.

Wash cells and resuspend in FACS buffer.

Acquire data on a flow cytometer.

Data Analysis:

Gate on the cell populations of interest (e.g., CD3+ T-cells and CD19+ B-cells).

Determine the MFI for the Aiolos/Ikaros stain in each population for each treatment condition.

Normalize the MFI values to the vehicle control to calculate the percentage of remaining

protein.

Plot the percentage of Aiolos/Ikaros remaining against the log of Avadomide concentration to

determine the DC₅₀ (concentration for 50% degradation).

Protocol: In Vitro Ubiquitination Assay
Objective: To demonstrate that Avadomide promotes the CRBN-dependent ubiquitination of a

neosubstrate (e.g., IKZF1).

Principle: Recombinant components of the ubiquitination cascade are combined in the

presence or absence of Avadomide. The reaction mixture includes the E1 activating enzyme,
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an E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the

recombinant neosubstrate. The formation of polyubiquitin chains on the substrate is detected

by immunoblotting.[3][6]

Materials:

Recombinant Human E1 enzyme (UBE1)

Recombinant Human E2 enzyme (e.g., UBE2D1)

Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1,

CRBN)

Recombinant Human Ubiquitin

Recombinant neosubstrate (e.g., GST-tagged IKZF1)

ATP solution

Avadomide stock solution (in DMSO)

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

SDS-PAGE gels, transfer apparatus, and immunoblotting reagents

Primary antibodies: Anti-Ubiquitin, Anti-GST (or anti-IKZF1)

Method:

Set up reactions in microcentrifuge tubes on ice.

To the reaction buffer, add E1, E2, ubiquitin, and ATP.

Add the CRL4CRBN complex and the GST-IKZF1 substrate.

Add Avadomide or vehicle control (DMSO) to the respective tubes. Include a control reaction

lacking the E3 ligase or ATP to confirm dependency.

Initiate the reaction by incubating at 37°C for 60-120 minutes.
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Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Perform immunoblotting:

Block the membrane (e.g., with 5% milk in TBST).

Incubate with primary antibody (e.g., anti-ubiquitin or anti-GST).

Wash and incubate with an HRP-conjugated secondary antibody.

Detect with an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

Analyze the resulting blot. In the presence of all components and Avadomide, a high-

molecular-weight smear or laddering pattern above the band for unmodified GST-IKZF1

should be visible when blotting for either ubiquitin or the GST tag. This pattern represents

polyubiquitinated substrate and indicates a positive result.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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